molecular formula C26H28N2O3 B248509 Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone

Cat. No. B248509
M. Wt: 416.5 g/mol
InChI Key: CJJBSODSKOXXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to exert its effects by modulating the activity of certain receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity. However, the compound's limited solubility in water and low bioavailability can be a limitation for some experiments.

Future Directions

There are several future directions for the research and development of Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone. These include further studies on the compound's mechanism of action, development of more potent and selective derivatives, and exploration of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop more effective derivatives.

Synthesis Methods

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone is synthesized by a multi-step process involving the reaction of 4-(3,4-dimethoxybenzyl)piperazine with 4-chlorobenzophenone. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.

properties

Product Name

Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C26H28N2O3/c1-30-24-13-8-20(18-25(24)31-2)19-27-14-16-28(17-15-27)26(29)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3

InChI Key

CJJBSODSKOXXSQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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